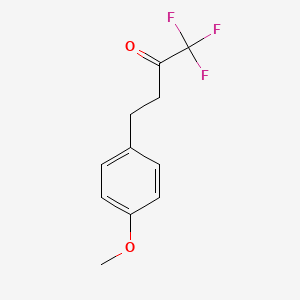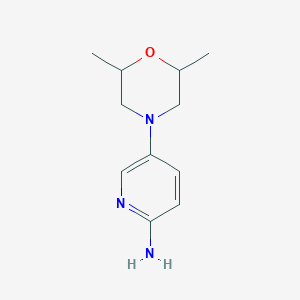![molecular formula C12H18N2O B8675612 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine](/img/structure/B8675612.png)
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . The reaction conditions typically involve the use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing green chemistry practices, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative stress, which is a key mechanism in the treatment of various disease conditions . Additionally, it may interact with enzymes and receptors involved in biological processes, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-2-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromanes and have been extensively studied for their biological properties.
Uniqueness
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine |
InChI |
InChI=1S/C12H18N2O/c1-14(2)7-9-5-10-3-4-11(13)6-12(10)15-8-9/h3-4,6,9H,5,7-8,13H2,1-2H3 |
InChI-Schlüssel |
YBUJOLGIDBRNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CC2=C(C=C(C=C2)N)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)






![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)

![2-[(tert-Butyloxycarbonyl)amino]-4-(methylthio)butyric acid methyl ester](/img/structure/B8675587.png)




